Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate is a heterocyclic compound that contains a pyrrole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a strong acid catalyst, such as methanesulfonic acid, under reflux conditions in a suitable solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, making it useful for the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole and pyridine derivatives, such as:
Uniqueness
Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar heterocyclic compounds.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-3-4-11-5-7(6)12-9(8)13/h3-5,8H,2H2,1H3,(H,12,13) |
InChI Key |
FBDCETBEVSLMRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=C(C=NC=C2)NC1=O |
Origin of Product |
United States |
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